Fmoc-D-thioproline,fmoc-D-thz-oh

Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org While hundreds of NPAAs exist in nature as metabolic intermediates, toxins, or components of bacterial cell walls, many more are synthesized in the laboratory. wikipedia.orgjpt.com The incorporation of these "unnatural" amino acids into peptide chains is a powerful strategy in peptide science and drug development. nih.govnih.gov

The primary advantages of using NPAAs in peptide design include:

Enhanced Stability : Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteolytic enzymes in the body. cpcscientific.com The inclusion of NPAAs can render the peptide backbone unrecognizable to these enzymes, thereby increasing the peptide's metabolic stability and half-life. cpcscientific.com

Structural Diversity : NPAAs provide chemists with an expanded toolkit to construct diverse peptide libraries and molecular scaffolds. cpcscientific.com This diversity is crucial for developing peptide-based therapeutics, conformational constraints, and pharmacologically active ingredients. cpcscientific.com

Overview of Thioproline (Thiazolidine-4-carboxylic acid) as a Proline Analog and Cysteine Precursor

Thioproline, also known as thiazolidine-4-carboxylic acid (Thz), is a non-proteinogenic amino acid that serves as a structural analog of the proteinogenic amino acid proline. nih.govnih.gov In its structure, the gamma-carbon of proline's pyrrolidine (B122466) ring is replaced by a sulfur atom, forming a thiazolidine (B150603) ring. wikipedia.org This substitution has significant chemical and biological implications. As a proline analog, thioproline can interfere with the metabolic utilization of proline in protein synthesis and can even be incorporated into proteins in its place. nih.govnih.gov

Thioproline is also recognized as a precursor to cysteine. It is synthesized from the reaction of cysteine and formaldehyde. wikipedia.org In biological systems, there is evidence that the metabolism of thioproline can generate cysteine, making it a source of this crucial amino acid. nih.gov The thiol (sulfhydryl) group of cysteine is one of the most reactive functional groups among amino acids, playing a key role in protein structure through disulfide bond formation, metal binding, and catalysis. nih.gov The ability of thioproline to serve as a masked form of cysteine is a valuable attribute in chemical synthesis. For instance, N-terminal thiazolidine can be converted to cysteine in a process useful for peptide ligation strategies. researchgate.net

Role of Fmoc Protection in D-Thioproline Chemistry for Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where an amino acid chain is assembled sequentially while anchored to a solid resin support. creative-peptides.com A key requirement of this process is the use of temporary protecting groups for the alpha-amino group of each incoming amino acid to prevent unwanted polymerization. peptide.comaltabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used Nα-protecting groups in modern SPPS. chempep.com Its popularity stems from several advantages:

Mild Deprotection Conditions : The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638). creative-peptides.comchempep.com This contrasts with the older Boc/Bzl protection strategy, which requires repeated use of strong acid for deprotection. peptide.com

Orthogonality : The mild base-lability of the Fmoc group provides an orthogonal protection scheme. nih.gov This means the N-terminal Fmoc group can be removed without affecting the acid-labile protecting groups commonly used for reactive amino acid side chains. peptide.com This orthogonality is crucial for synthesizing complex peptides and those with post-translational modifications that are sensitive to harsh acidic conditions. altabioscience.comnih.gov

Automation and Monitoring : The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. chempep.com This property allows for real-time monitoring of the deprotection step, facilitating the automation of the synthesis process. chempep.com

In the context of Fmoc-D-Thioproline (Fmoc-D-Thz-OH), the Fmoc group enables the controlled and efficient incorporation of the D-thioproline residue into a growing peptide chain during SPPS. chemimpex.com By temporarily blocking the amino group, it ensures that only the carboxyl group is activated for peptide bond formation, preventing side reactions and ensuring the integrity of the final peptide product. altabioscience.com The use of the D-enantiomer further expands the structural possibilities, allowing for the creation of peptides with unique conformations and enhanced resistance to enzymatic degradation.

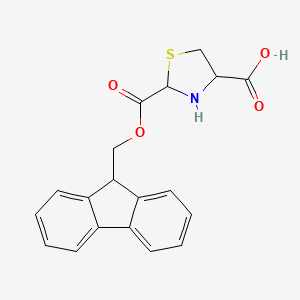

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO4S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22) |

InChI Key |

BEQBUZLTZXPWID-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Thioproline and Its Derivatives

Preparation of Fmoc-D-Thioproline Monomer

The creation of the Fmoc-D-thioproline monomer is a critical first step that requires precise control over its chemical structure, particularly its stereochemistry.

Precursor Synthesis and Stereochemical Control

The synthesis of the D-thioproline precursor is a foundational process. Thioproline, a thiazolidine-containing amino acid, can be synthesized through various organic reactions. One common approach involves the reaction of D-cysteine with formaldehyde. This reaction forms the thiazolidine (B150603) ring structure characteristic of thioproline. The stereochemistry of the final product is dictated by the starting material, in this case, D-cysteine, ensuring the desired D-configuration of the thioproline. The control of stereochemistry is paramount as the biological activity of peptides is often highly dependent on the specific chirality of their constituent amino acids. researchgate.net

Fmoc Protection Strategies

To be useful in peptide synthesis, the amino group of D-thioproline must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). csic.esrsc.org The introduction of the Fmoc group to the D-thioproline precursor is typically achieved by reacting it with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), in the presence of a base. This reaction results in the formation of a stable urethane (B1682113) linkage, effectively protecting the nitrogen atom of the thiazolidine ring. nih.gov This protection prevents unwanted side reactions during the subsequent peptide coupling steps. nih.gov The Fmoc group is favored for its stability under various reaction conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. csic.espeptide.com

Incorporation of Fmoc-D-Thioproline into Peptide Chains

Once the Fmoc-D-thioproline monomer is prepared, it can be incorporated into growing peptide chains using well-established techniques, primarily Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS has revolutionized the synthesis of peptides by allowing for the stepwise addition of amino acids to a growing chain that is covalently attached to a solid support, or resin. nih.govresearchgate.netnih.govalfa-chemistry.comresearchgate.netnih.govsigmaaldrich.com This method simplifies the purification process as excess reagents and byproducts can be easily washed away after each step.

The most common approach for SPPS is the Fmoc/tert-butyl (tBu) strategy. csic.esrsc.orgresearchgate.net In this orthogonal protection scheme, the N-terminal α-amino group is protected with the base-labile Fmoc group, while the side chains of other amino acids in the peptide sequence are protected with acid-labile groups, such as the tert-butyl (tBu) group. csic.espeptide.com This allows for the selective deprotection of the N-terminus with a mild base (e.g., piperidine) to allow for the coupling of the next Fmoc-protected amino acid, without affecting the side-chain protecting groups. peptide.com The entire peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). csic.es

The incorporation of Fmoc-D-thioproline follows this general protocol. After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, Fmoc-D-thioproline is activated and coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

The choice of resin is a critical parameter in SPPS. For the synthesis of peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a popular choice. researchgate.netuci.edunih.gov This resin allows for the attachment of the first amino acid under mild conditions, minimizing side reactions such as racemization. researchgate.net

The loading of Fmoc-D-thioproline onto the 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base, such as N,N-diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.netpeptideweb.com The loading efficiency can be influenced by factors such as the amount of amino acid and base used, reaction time, and temperature. researchgate.net After loading, any unreacted sites on the resin are often "capped" with a small alcohol, like methanol, to prevent the formation of deletion sequences during the subsequent synthesis. uci.edupeptideweb.com The mild cleavage conditions required for the 2-CTC resin (e.g., dilute TFA or acetic acid) allow for the release of the protected peptide from the resin, which can be advantageous for certain applications. researchgate.net

| Parameter | Description | Reference |

| Resin Type | 2-chlorotrityl chloride (2-CTC) | researchgate.netuci.edunih.gov |

| Amino Acid | Fmoc-D-thioproline | chemimpex.com |

| Solvent | Dichloromethane (DCM) | researchgate.netpeptideweb.com |

| Base | N,N-diisopropylethylamine (DIEA) | researchgate.netpeptideweb.com |

| Capping Agent | Methanol | uci.edupeptideweb.com |

Coupling Reagents and Conditions (e.g., HATU, DIC, HOAt, DIPEA)

The efficient formation of the amide bond between Fmoc-D-thioproline and the growing peptide chain is critical for successful synthesis. A variety of coupling reagents are employed, each with its own set of optimized conditions to maximize coupling efficiency and minimize side reactions.

Commonly used coupling reagents include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide). These are often used in conjunction with additives like HOAt (1-Hydroxy-7-azabenzotriazole) to enhance reaction rates and suppress racemization. The tertiary base DIPEA (N,N-Diisopropylethylamine) is frequently added to neutralize the protonated amino group of the peptide resin and to facilitate the coupling reaction. nih.govbachem.com

Standard coupling protocols typically involve pre-activating the Fmoc-D-thioproline with the coupling reagent and additive in a suitable solvent like N,N-Dimethylformamide (DMF) before addition to the deprotected peptide resin. chempep.compeptide.com The reaction is monitored for completion using qualitative tests like the Kaiser or chloranil (B122849) tests.

Below is an interactive data table summarizing typical coupling conditions.

| Coupling Reagent | Additive | Base | Molar Ratio (AA:Reagent:Base) | Solvent | Typical Reaction Time |

| HATU | HOAt | DIPEA | 1:0.95:2 | DMF | 1-4 hours |

| DIC | HOAt | - | 1:1 | DCM/DMF | 2-12 hours |

| HBTU | HOBt | DIPEA | 1:1:2 | DMF | 1-4 hours |

| PyBOP | - | DIPEA | 1:1:2 | DMF | 1-4 hours |

Note: Optimal conditions can vary depending on the specific peptide sequence and the steric hindrance around the coupling site.

Deprotection and Cleavage Considerations

The removal of the temporary Fmoc protecting group and the final cleavage of the peptide from the solid support are critical steps that require careful consideration to avoid unwanted side reactions involving the thioproline residue.

Fmoc Deprotection: The Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine in DMF. nih.gov While generally efficient, prolonged exposure to basic conditions can potentially lead to side reactions. The stability of the thiazolidine ring of thioproline under these conditions is a key consideration. Shorter deprotection times or the use of alternative, less nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a scavenger can be employed to minimize potential side reactions, although this is less common for standard Fmoc-amino acids. nih.gov

Cleavage from Resin and Side-Chain Deprotection: The final cleavage of the peptide from the resin and the removal of any acid-labile side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govmerckmillipore.comnih.gov A standard cleavage cocktail consists of TFA with scavengers to protect sensitive residues from reactive cationic species generated during the process. A common cocktail is Reagent K, which is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). nih.gov For peptides containing D-thioproline, the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water is important to protect the thioether in the thiazolidine ring from oxidation or other modifications. A typical cleavage cocktail would be 95% TFA, 2.5% water, and 2.5% TIS. nih.gov

Solution-Phase Peptide Synthesis Approaches

While solid-phase peptide synthesis is the dominant method for peptide production, solution-phase synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

The synthesis of peptides containing Fmoc-D-thioproline in solution follows the same fundamental principles of activation and coupling as in SPPS. youtube.com Fmoc-D-thioproline is activated using reagents like HATU or DIC/HOAt and then reacted with the free amine of another amino acid or peptide fragment in a suitable organic solvent. The Fmoc group is subsequently removed with a base like piperidine, followed by purification of the resulting dipeptide. This process is repeated iteratively to build the desired peptide sequence.

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a higher purity final product. However, it is generally more time-consuming and labor-intensive than SPPS.

Optimization of Coupling Efficiency

Achieving high coupling efficiency is paramount in peptide synthesis to ensure a high yield of the desired full-length peptide and to minimize the formation of deletion sequences.

Addressing Challenges in Amide Bond Formation

The formation of an amide bond involving the secondary amine of a proline or proline analog like thioproline can be sterically hindered, leading to slower reaction kinetics and incomplete coupling. chimia.ch This is a known challenge in peptide synthesis. To overcome this, several strategies can be employed:

Use of potent coupling reagents: High-activity reagents like HATU and HCTU are often preferred for coupling to proline-like residues due to their ability to form highly reactive activated esters. luxembourg-bio.com

Double coupling: Repeating the coupling step with a fresh portion of activated Fmoc-D-thioproline can help drive the reaction to completion. nih.gov

Elevated temperature: Performing the coupling reaction at a moderately elevated temperature can increase the reaction rate, although care must be taken to avoid epimerization. unifi.it

Choice of solvent: The use of solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can sometimes improve coupling efficiency by enhancing swelling of the resin and solubility of the reactants. chempep.com

Mitigation of Epimerization during Synthesis

Epimerization, the change in the stereochemistry at the α-carbon of the amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.gov While D-amino acids are less prone to epimerization than their L-counterparts under standard coupling conditions, the risk is not entirely absent, especially during the activation step.

Strategies to mitigate epimerization include:

Use of racemization-suppressing additives: Additives like HOAt and HOBt are highly effective at minimizing epimerization by forming activated esters that are less prone to racemization. bachem.com DIC/HOAt is a particularly effective combination for suppressing racemization. bachem.com

Control of base concentration: The presence of excess tertiary base, such as DIPEA, can increase the risk of epimerization. nih.gov Therefore, it is crucial to use the minimum amount of base necessary to facilitate the coupling reaction. Using a weaker base like collidine can also be beneficial in some cases. bachem.com

Pre-activation time: Minimizing the time the amino acid is in its activated state before coupling can also reduce the opportunity for epimerization.

Derivatization and Modification of Thioproline within Peptide Sequences

The presence of the sulfur atom in the thioproline ring provides a unique handle for post-synthetic modification, allowing for the introduction of various functionalities and the study of their effects on peptide structure and function.

The thioether group of the thioproline residue can be selectively modified through several chemical reactions:

Alkylation: The sulfur atom can be alkylated to form a sulfonium (B1226848) ion. This modification introduces a positive charge and can be used to attach various functional groups to the peptide. escholarship.org

Thiol-disulfide exchange: While not a direct modification of the thioproline ring itself, the thiol group in a cysteine residue can undergo exchange reactions with disulfide bonds, a process relevant to protein folding and stability. nih.gov Understanding the reactivity of sulfur-containing residues is crucial in peptide design.

These modifications can be performed while the peptide is still on the solid support or after it has been cleaved into solution, depending on the stability of the modification to the cleavage conditions. The ability to selectively derivatize the thioproline residue expands the chemical space that can be explored in the design of novel peptides with tailored properties.

Chemical Transformations on the Thiazolidine Ring (e.g., oxidation)

The thiazolidine ring of Fmoc-D-thioproline, once incorporated into a peptide chain, is not merely a passive structural element. It possesses a reactive sulfur atom that is susceptible to chemical transformations, most notably oxidation. These transformations can alter the ring's structure and, consequently, the properties of the peptide.

Research into collagen-mimetic peptides (CMPs) has provided significant insights into the oxidation of the thiaproline (Thp) residue. nih.govnih.gov In these studies, Thp incorporated within a peptide sequence was intentionally oxidized to generate derivative peptides. nih.gov This process demonstrates that the thiazolidine ring can be chemically modified post-synthesis.

The primary oxidation products of a thiaproline residue within a peptide are N-formyl-cysteine and S,S-dioxide thiaproline. nih.gov The formation of N-formyl-cysteine involves the oxidative opening of the thiazolidine ring, which can increase the flexibility of the peptide backbone. nih.gov Conversely, oxidation to S,S-dioxide thiaproline (Thp") retains the ring structure but adds two oxygen atoms to the sulfur, altering its geometry and electronic properties. nih.govnih.gov

A key study demonstrated these transformations by incubating thiaproline-containing peptides with hydrogen peroxide (H₂O₂). nih.gov The specific products and the effects of these modifications on the peptide's structure, such as the stability of collagen triple helices, were then analyzed. nih.govnih.gov The results indicated that the impact of these oxidized derivatives is position-dependent within the peptide sequence. nih.gov For instance, while derivatives at certain positions only slightly affect stability, those at other positions can cause significant destabilization. nih.gov

Table 1: Oxidation Products of Thiaproline in Peptides

| Original Residue | Oxidizing Agent | Resulting Structure | Key Observation | Reference |

| Thiaproline (Thp) | Hydrogen Peroxide (H₂O₂) | N-formyl-cysteine (Thp') | Oxidative ring-opening | nih.gov |

| Thiaproline (Thp) | Hydrogen Peroxide (H₂O₂) | S,S-dioxide thiaproline (Thp") | Retention of ring with sulfur oxidation | nih.govnih.gov |

These findings highlight that the thiazolidine ring is a chemically addressable moiety, allowing for the introduction of structural and functional diversity into a peptide after its initial synthesis. This susceptibility to oxidation can be a tool for creating peptide variants with different conformational or binding properties. nih.gov

Post-Synthetic Modifications and Functionalization

The incorporation of Fmoc-D-thioproline into peptides is often a strategic choice to introduce a "masked" functional group that can be revealed or further modified after the primary peptide synthesis is complete. This approach is a cornerstone of many advanced bioconjugation and protein engineering strategies.

Unmasking of a Cysteine Residue

The most common post-synthetic modification involving a thiaproline residue is its conversion back to a cysteine residue. The thiazolidine ring is, in essence, a protected form of cysteine. This strategy is particularly valuable in native chemical ligation (NCL), a key technology for the chemical synthesis of large peptides and proteins. In NCL, a peptide segment with an N-terminal cysteine is ligated to another peptide segment with a C-terminal thioester. To prevent unwanted side reactions, such as self-ligation of a peptide thioester bearing an N-terminal cysteine, the cysteine is often incorporated as a thiazolidine (Thz) derivative. rsc.orgresearchgate.net

Once the desired ligation is complete, the N-terminal thiazolidine is unmasked to reveal the native cysteine residue. This ring-opening is typically achieved by treatment with an aqueous solution of methoxyamine hydrochloride at a slightly acidic pH (around 4). thieme-connect.de This allows for subsequent ligation steps in a convergent synthesis strategy. researchgate.net

Generation of a Bio-orthogonal Handle

Beyond revealing cysteine, the thiazolidine ring can be used to generate other reactive functionalities. A novel method allows for the site-specific modification of peptides and proteins by using a thiazolidine-protected α-oxo aldehyde. nih.gov In this strategy, the thiazolidine moiety serves as a stable precursor to a highly reactive aldehyde. The "unmasking" of the aldehyde is accomplished under mild conditions using silver ion-mediated hydrolysis. nih.gov Once revealed, the α-oxo aldehyde can be specifically targeted by molecules containing an oxyamine group to form a stable oxime linkage, enabling the site-specific labeling of peptides and proteins. nih.gov

This method significantly expands the toolkit for bioconjugation, as it allows for the introduction of an aldehyde at internal sites within a protein, a task that is challenging with traditional methods which are often limited to the N-terminus. nih.gov

Table 2: Examples of Post-Synthetic Functionalization of Thiazolidine Derivatives

| Precursor Moiety | Reagent/Condition | Resulting Functional Group | Application | Reference |

| N-terminal Thiazolidine (Thz) | Methoxyamine, pH 4 | N-terminal Cysteine | Native Chemical Ligation (NCL) | researchgate.netthieme-connect.de |

| Thiazolidine-protected α-oxo aldehyde | Silver Ions (Ag⁺) | α-oxo aldehyde | Site-specific oxime ligation/labeling | nih.gov |

| Thiazolidine Linkage | Palladium (Pd) catalyst | Cleavage of linkage | Reversible cell-surface modification | nih.gov |

Furthermore, the formation of the thiazolidine ring itself can be considered a functionalization strategy. For example, cell surfaces containing aldehydes can be chemoselectively conjugated with molecules that have a 1,2-aminothiol group, forming a thiazolidine linkage under physiological pH. nih.gov This bond can later be cleaved using a biocompatible palladium catalyst, demonstrating a reversible method for modifying living cells. nih.gov This highlights the dynamic and functional nature of the thiazolidine ring in modern chemical biology.

Applications of Fmoc D Thioproline in Peptide and Protein Science

Role as a Building Block in Complex Peptide Architectures

Synthesis of Linear Peptides

In the realm of linear peptide synthesis, Fmoc-D-thioproline is utilized to introduce a D-configured thioproline residue at specific positions within the peptide sequence. This is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov The incorporation of this non-proteinogenic amino acid can impart unique structural and functional properties to the peptide, such as increased resistance to enzymatic degradation and the ability to adopt specific secondary structures. The thiazolidine (B150603) ring of thioproline can also serve as a precursor to a cysteine residue, which can be unmasked at a later stage for further modifications. iris-biotech.de

Construction of Cyclic Peptides

The synthesis of cyclic peptides often employs Fmoc-D-thioproline to introduce conformational constraints and to facilitate cyclization strategies. researchgate.net The rigid nature of the thioproline ring can help pre-organize the linear peptide precursor into a conformation that is favorable for ring closure, thereby increasing the efficiency of the cyclization reaction. Furthermore, the thiazolidine ring can be a key component in "stapled" peptides, where the cyclic structure enhances binding affinity and proteolytic stability. The synthesis of complex cyclic depsipeptides, such as vioprolide D, has utilized thioproline derivatives to construct the necessary thiazoline (B8809763) ring system. nih.gov

Development of Peptidomimetics and Pseudopeptides

Fmoc-D-thioproline plays a significant role in the design and synthesis of peptidomimetics and pseudopeptides, which are molecules that mimic the structure and function of natural peptides but with modified backbones or side chains. springernature.com By replacing a natural amino acid with D-thioproline, researchers can alter the peptide's polarity, hydrogen bonding capacity, and susceptibility to proteases. springernature.com This approach is crucial for developing peptide-based therapeutics with improved metabolic stability and bioavailability. The introduction of the thioproline ring creates a non-native structural element that can lead to novel biological activities.

Utility in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the chemical synthesis of large proteins from smaller, unprotected peptide fragments. wikipedia.orgnih.gov The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. wikipedia.org Fmoc-D-thioproline has found a strategic application in NCL as a "masked" form of cysteine. nih.gov

Fmoc-D-Thioproline as a Masked Cysteine Residue

In the context of multi-segment NCL, it is often necessary to temporarily protect the N-terminal cysteine of an internal peptide fragment to prevent unwanted side reactions, such as self-ligation. sigmaaldrich.com Fmoc-D-thioproline, or more accurately its L-form, Fmoc-L-Thz-OH, is employed for this purpose. The thiazolidine ring effectively masks the cysteine's thiol and amine groups. sigmaaldrich.comnih.gov After the first ligation at the C-terminus of the Thz-containing peptide is complete, the thiazolidine ring can be opened to reveal the N-terminal cysteine, which is then available for a subsequent ligation reaction. sigmaaldrich.com This strategy allows for the sequential and controlled assembly of multiple peptide fragments to generate a full-length protein. nih.gov

Strategies for Thiazolidine Ring Opening to Unmask Cysteine

The unmasking of the cysteine residue from the thiazolidine ring is a critical step in sequential NCL. Several methods have been developed to achieve this transformation under mild conditions that are compatible with the integrity of the peptide chain.

One common method involves treatment with methoxyamine hydrochloride. sigmaaldrich.com This reagent effectively cleaves the thiazolidine ring to generate the free N-terminal cysteine.

Another innovative approach utilizes 2,2′-dipyridyl disulfide (DPDS) under acidic conditions. researchgate.net This reaction converts the N-terminal thiazolidine into an S-pyridylsulfenylated cysteine residue, which is directly amenable to NCL without the need for further deprotection steps. researchgate.net A key advantage of the DPDS method is its compatibility with other cysteine protecting groups, allowing for regioselective disulfide bond formation. researchgate.net This strategy has been successfully applied in the total chemical synthesis of the glycoprotein (B1211001) evasin-3. nih.gov

More recently, water-soluble palladium(II) complexes have been shown to be highly efficient reagents for the rapid and complete removal of the thiazolidine mask, often within minutes under NCL conditions. researchgate.net Cupric sulfate (B86663) has also been demonstrated as an effective reagent for opening both thiazolidine and selenazolidine rings. researchgate.net

Application in Convergent Protein Synthesis

Convergent protein synthesis is a powerful strategy that involves the assembly of large proteins from smaller, pre-synthesized peptide fragments. This approach is often more efficient than linear, stepwise synthesis. nih.gov Fmoc-D-thioproline plays a crucial role in this process, particularly in methods like native chemical ligation (NCL).

In NCL, a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue. Fmoc-D-thioproline can serve as a masked form of cysteine. alfa-chemistry.com The thiazolidine ring protects the cysteine's reactive thiol group, preventing unwanted side reactions during the synthesis of the peptide fragments. alfa-chemistry.com Once the protected peptide segment is prepared, the Fmoc group can be removed, and the thiazolidine ring can be converted back to a cysteine residue, typically by treatment with an agent like methoxylamine. iris-biotech.de This unmasked N-terminal cysteine is then ready to participate in a ligation reaction with a peptide thioester, enabling the convergent assembly of a larger protein. nih.govresearchgate.net This strategy has been successfully employed in the total synthesis of proteins, demonstrating the utility of Fmoc-D-thioproline in facilitating complex protein construction. nih.gov

| Feature | Description | Reference |

| Strategy | Convergent Protein Synthesis | nih.gov |

| Key Method | Native Chemical Ligation (NCL) | nih.govosti.gov |

| Role of Fmoc-D-Thioproline | Masked Cysteine Residue | alfa-chemistry.com |

| Deprotection | Removal of Fmoc group and conversion of thiazolidine to cysteine | iris-biotech.de |

Contributions to Protein Engineering and Functional Modulation

The ability to incorporate unnatural amino acids into proteins provides a powerful tool for protein engineering, allowing for the rational design of proteins with novel or enhanced properties. nih.govspringernature.com

Alteration of Enzyme Activity and Stability

The introduction of a thiazolidine ring via Fmoc-D-thioproline can significantly impact the activity and stability of enzymes. The rigid structure of the thiazolidine can alter the flexibility of the polypeptide chain in critical regions, such as the active site or substrate-binding pocket. This can lead to changes in substrate specificity, catalytic efficiency, or even the inhibition of enzymatic activity. For instance, thiazolidinone derivatives have been studied for their inhibitory effects on various enzymes, including protein kinases, which are crucial in cellular signaling pathways. nih.govnih.gov By strategically placing these modifications, researchers can fine-tune an enzyme's function for specific applications in biocatalysis or as therapeutic agents. nih.gov

Applications in Bioconjugation and Bioconjugate Chemistry

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein. This technique is widely used to create novel molecular entities for various applications, including targeted drug delivery and diagnostics. nih.gov

Attachment of Biomolecules for Targeted Systems

The thiazolidine ring of D-thioproline can be utilized as a chemical handle for the site-specific attachment of other biomolecules or functional moieties. springernature.com After incorporation into a peptide or protein, the thiazolidine can be chemically modified or opened to reveal a reactive group. This allows for the precise conjugation of molecules such as drugs, imaging agents, or targeting ligands. This strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.gov The ability to control the site of conjugation is crucial for producing homogeneous and effective ADCs.

Surface Modification and Immobilization Strategies

The immobilization of proteins onto solid surfaces is essential for a wide range of biotechnological applications, including biosensors, diagnostic arrays, and biocatalytic reactors. nih.govmcmaster.ca Fmoc-D-thioproline can be incorporated into peptides that are then used to modify surfaces. The unique chemical properties of the thiazolidine ring can facilitate covalent attachment to appropriately functionalized surfaces. mdpi.comresearchgate.net This allows for the controlled orientation and density of the immobilized peptides or proteins, which can significantly enhance the performance and sensitivity of biosensing devices. nih.gov The ability to create well-defined protein layers on various materials opens up new avenues for the development of advanced biomaterials and analytical platforms. mcmaster.ca

| Application Area | Specific Use of Fmoc-D-Thioproline | Desired Outcome | Reference |

| Protein Engineering | Rational design of modified proteins | Altered protein structure and function | nih.govspringernature.com |

| Enzyme Modulation | Alteration of enzyme activity and stability | Fine-tuned enzymatic properties | nih.govnih.gov |

| Bioconjugation | Attachment of biomolecules for targeted systems | Site-specific drug or label attachment | springernature.comnih.gov |

| Surface Chemistry | Surface modification and immobilization | Controlled protein orientation on surfaces | nih.govmcmaster.camdpi.comresearchgate.net |

Structural and Conformational Investigations of Fmoc D Thioproline Containing Peptides

Influence on Peptide Backbone Conformation

The incorporation of D-thioproline into a peptide sequence imparts distinct conformational tendencies that diverge from those of its natural counterpart, proline. These differences are primarily rooted in the distinct geometry and electronic nature of the thiazolidine (B150603) ring compared to the pyrrolidine (B122466) ring of proline.

Thiazolidine Ring Puckering and Conformational Dynamics

The five-membered thiazolidine ring of thiaproline exhibits a dynamic equilibrium between two primary puckered conformations, known as endo and exo. researchgate.net This puckering describes the out-of-plane displacement of the Cβ and Sγ atoms relative to the plane defined by the other ring atoms. The energy barrier for interconversion between these conformers is relatively small, leading to a dynamic mixture in solution. nih.gov

The terms endo and exo refer to the orientation of the Cγ substituent (in this case, the sulfur atom) with respect to the peptide backbone. In a bicyclic context, endo substituents are oriented towards the interior of the folded structure, while exo substituents are directed outwards. csbsju.eduyoutube.commasterorganicchemistry.com The specific definition of endo and exo for the thiazolidine ring is based on the torsion angle χ (N–Cα–Cβ–S), with a positive value indicating an endo pucker and a negative value an exo pucker. nih.gov

Table 1: Conformational Puckering of the Thiazolidine Ring

| Conformer | Torsion Angle (χ) | Description |

|---|---|---|

| endo | Positive | The sulfur atom is puckered on the same side as the carbonyl group of the peptide backbone. |

| exo | Negative | The sulfur atom is puckered on the opposite side of the carbonyl group of the peptide backbone. |

Impact on Secondary Structure Elements

The conformational flexibility of the thiazolidine ring and its influence on backbone dihedral angles have profound implications for the formation of ordered secondary structures such as β-turns and polyproline helices.

β-Turns: The unique conformational properties of D-thioproline can be exploited to stabilize specific types of β-turns, which are crucial for the folding and function of many peptides and proteins. nih.gov The incorporation of D-amino acids, in general, is a well-established strategy for inducing turn structures. The defined puckering of the thiazolidine ring can further constrain the peptide backbone into a turn-like conformation. For instance, the central Pro-Xaa sequence is known to favor the nucleation of canonical β-turn structures. nih.gov

Polyproline Helices: In contrast to its role in promoting turns, thiaproline has been shown to destabilize polyproline helices. researchgate.netnih.gov The facile interconversion between the endo and exo puckers of the thiazolidine ring introduces a degree of flexibility that is incompatible with the rigid, extended conformation required for a stable polyproline helix. nih.gov This destabilizing effect is position-dependent and can be modulated by the local environment within the peptide sequence. nih.gov

Spectroscopic Characterization Methods for Conformational Analysis

A combination of spectroscopic techniques is essential to fully elucidate the complex conformational landscape of Fmoc-D-thioproline containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.net Two-dimensional NMR experiments, such as TOCSY and ROESY, allow for the sequential assignment of proton resonances and the measurement of through-bond and through-space correlations, respectively. researchgate.net

For Fmoc-D-thioproline containing peptides, NMR can provide detailed information on:

The populations of endo and exo ring puckers.

The cis/trans isomerization of the peptide bond preceding the thiaproline residue.

The backbone dihedral angles (φ and ψ) through the measurement of coupling constants (e.g., ³JNHCαH). researchgate.net

The presence of specific secondary structures, such as β-turns, through the observation of characteristic Nuclear Overhauser Effect (NOE) patterns. nih.gov

Circular Dichroism (CD) Spectroscopy

Different secondary structures exhibit distinct CD spectra:

α-helices: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 193 nm. researchgate.net

β-sheets: Typically show a negative band near 218 nm and a positive band near 195 nm. creative-proteomics.com

β-turns: The CD spectra of β-turns are more varied but can often be distinguished from random coil structures. nih.gov

Random coil: Generally displays a strong negative band around 200 nm. researchgate.net

For peptides containing Fmoc-D-thioproline, CD spectroscopy can be used to monitor changes in secondary structure as a function of solvent conditions or temperature, providing insights into the conformational stability of these molecules. nih.gov It is important to note that aromatic side chains and the Fmoc group itself can contribute to the CD spectrum, which may require careful interpretation or correction of the data. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic and detailed view of the conformational behavior of peptides that complements experimental data. nih.govuni-miskolc.hu MD simulations can model the movements of atoms over time, offering insights into the conformational landscape and the thermodynamics of folding and binding. nih.gov

For Fmoc-D-thioproline containing peptides, computational studies can:

Calculate the relative energies of the endo and exo thiazolidine ring puckers. nih.gov

Simulate the dynamic interconversion between different conformers.

Predict the most stable backbone conformations and secondary structures.

Investigate the influence of the solvent environment on peptide structure. uni-miskolc.hu

These simulations, often starting from an initial structure, can explore the conformational space available to the peptide and identify the most probable and functionally relevant structures. researchgate.netnih.gov

Table 2: Investigational Techniques for Fmoc-D-Thioproline Peptides

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy | Detailed 3D structure, ring pucker populations, cis/trans isomerization, dihedral angles, specific secondary structures. |

| CD Spectroscopy | Overall secondary structure content (α-helix, β-sheet, β-turn, random coil), conformational stability. |

| Computational Modeling & MD Simulations | Relative energies of conformers, dynamic behavior, prediction of stable structures, solvent effects. |

Prediction of Conformational Preferences

The conformational behavior of D-thioproline-containing peptides is largely dictated by the puckering of the five-membered thiazolidine ring and the cis-trans isomerization of the preceding peptide bond. Research, combining NMR spectroscopy, X-ray crystallography, and computational analysis, has provided significant insights into these preferences.

A key determinant of the peptide backbone geometry is the puckering of the thioproline ring, which can adopt two primary envelope conformations: endo and exo. The nomenclature describes the positioning of the Cγ-substituent (in this case, the sulfur atom) relative to the plane of the peptide bond. In the endo pucker, the sulfur atom is on the same side as the carbonyl group of the preceding residue, while in the exo pucker, it is on the opposite side.

Studies on model systems, such as Ac-Thp-OMe, have revealed a distinct preference for the endo ring pucker for thiaproline. choudharylab.comamanote.comresearchgate.net This preference is significant as the ring pucker is intrinsically linked to the isomerization state of the prolyl peptide bond. The stabilization of the endo ring pucker has been shown to increase the population of the cis conformation of the preceding amide bond. nih.gov

This increased propensity for the cis conformation is a notable deviation from peptides containing proline, which typically exhibit a stronger preference for the trans isomer. This is quantitatively illustrated by the equilibrium constant for trans/cis isomerization (Ktrans/cis).

| Compound | Solvent | Temperature (°C) | Ktrans/cis | Reference |

|---|---|---|---|---|

| Ac-Thp-OMe | D₂O | 25 | 2.8 | researchgate.net |

| Ac-Pro-OMe | D₂O | 25 | 4.6 | researchgate.net |

Analysis of Steric and Stereoelectronic Effects

The observed conformational preferences of D-thioproline-containing peptides are a direct consequence of the interplay between steric and stereoelectronic effects introduced by the sulfur atom in the thiazolidine ring.

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when they are brought into close proximity. The substitution of a methylene (B1212753) group (CH₂) in proline with a larger sulfur atom in thioproline alters the geometry of the five-membered ring. amanote.com This change in ring size and bond lengths can lead to steric clashes that favor certain puckered conformations over others. For sterically demanding substituents, a preference for an anti conformation over a gauche one is generally observed to minimize these unfavorable interactions. nih.gov

However, the dominant factors governing the conformational preferences of thiaproline and its derivatives are often stereoelectronic effects . These effects relate to the influence of the electronic structure of a molecule on its geometry and stability. In the context of thiaproline-containing peptides, two key stereoelectronic interactions are of primary importance: the gauche effect and n→π* interactions.

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents have a gauche (approximately 60° dihedral angle) relationship, despite potential steric repulsion. This effect is particularly relevant in the oxidized forms of thiaproline, such as the S-oxides, where the orientation of the sulfoxide (B87167) oxygen is a critical determinant of the ring pucker. choudharylab.comnih.gov

The n→π interaction* is a stabilizing orbital interaction that occurs between a lone pair of electrons (n) on an oxygen or nitrogen atom and an antibonding π* orbital of a nearby carbonyl group. choudharylab.comnih.gov The strength of this interaction is highly dependent on the geometry of the peptide backbone. Specifically, the n→π* interaction between the amide oxygen of the preceding residue (Oi-1) and the carbonyl carbon of the thiaproline residue (C'i) is a major factor influencing the cis-trans isomerization of the peptide bond. nih.gov A strong n→π* interaction stabilizes the trans conformation. The preference of thiaproline for an endo ring pucker is correlated with a weaker n→π* interaction, which in turn leads to a higher population of the cis amide isomer. choudharylab.com

These findings underscore the importance of electron delocalization in determining the conformation of amino acids and, by extension, the peptides they constitute. choudharylab.com The substitution of the γ-carbon with sulfur in D-thioproline provides a clear example of how subtle changes in chemical architecture can lead to significant alterations in conformational equilibria through a combination of steric and stereoelectronic effects.

Analytical Methodologies for Characterization and Quantitation of Fmoc D Thioproline and Its Peptides

Chromatographic Techniques

Chromatographic methods are indispensable for the separation of Fmoc-D-thioproline and its corresponding peptides from complex mixtures, which may include unreacted starting materials, reagents, and byproducts generated during peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-D-thioproline and its peptides. It is extensively used for assessing the purity of the initial building block, monitoring the progress of coupling and deprotection steps in solid-phase peptide synthesis (SPPS), and analyzing the final crude and purified peptide products. chempep.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous acidic solution (often containing 0.1% trifluoroacetic acid) is gradually increased. google.comnih.gov Detection is commonly performed using a UV detector, as the Fmoc group possesses a strong chromophore, with characteristic absorbance maxima around 265 nm and 301 nm. google.commostwiedzy.pl The retention time and peak purity provide critical information about the identity and homogeneity of the sample. For quantitative analysis, the concentration of a peptide can be determined by comparing its peak area to that of a known concentration standard. nih.gov

| Parameter | Typical Condition/Value | Purpose/Comment |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Standard for peptide and protected amino acid separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and act as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent for eluting hydrophobic compounds. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 2.0 mL/min | Standard analytical flow rates. google.com |

| Detection Wavelength | 220 nm (peptide bond), 262/265 nm, 301 nm (Fmoc group) | Dual-wavelength detection allows for comprehensive analysis. google.commostwiedzy.pl |

| Column Temperature | Room Temperature to 40 °C | Controlled temperature ensures reproducible retention times. |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net This method is invaluable for the unambiguous identification and quantification of Fmoc-D-thioproline-containing peptides, especially in complex biological matrices or crude synthesis mixtures. nih.govresearchgate.net

After chromatographic separation, the analyte is ionized (typically via ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion. This provides a preliminary identification based on the expected molecular weight of the target peptide. For definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to yield sequence-specific information, confirming the presence and position of the D-thioproline residue within the peptide chain. nih.govresearchgate.net This technique is particularly powerful for identifying byproducts and impurities that may be difficult to resolve by HPLC alone. nih.gov

| Parameter | Description | Relevance to Fmoc-D-Thioproline Peptides |

|---|---|---|

| LC System | UPLC or HPLC with reversed-phase column (e.g., C18) | Provides high-resolution separation prior to mass analysis. |

| Ionization Source | Electrospray Ionization (ESI) | Gentle ionization method suitable for fragile peptide molecules. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap | Used for precursor ion selection (MS1) and fragment ion analysis (MS2). |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive method for quantification. nih.gov |

| Application | Peptide mapping, impurity profiling, pharmacokinetic studies | Confirms the primary structure and quantifies the peptide in various samples. shimadzu.com |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of Fmoc-D-thioproline and its peptides, thereby confirming their identity. It is often used in conjunction with HPLC but can also be employed as a standalone technique for rapid analysis. uci.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. researchgate.net It is frequently the ion source used in LC-MS systems. ESI-MS can generate multiply charged ions from a single peptide molecule, which allows for the analysis of large peptides on mass spectrometers with a limited mass range. The resulting spectrum can be deconvoluted to determine the precise molecular weight of the peptide. nih.gov

In tandem MS (ESI-MS/MS) experiments, fragmentation of the selected peptide ion provides sequence information. The presence of the Fmoc protecting group can influence the fragmentation pattern, sometimes leading to characteristic losses that aid in structural elucidation. nih.gov

| Compound | Formula | Molecular Weight | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| Fmoc-D-thioproline | C₁₉H₁₇NO₄S | 355.41 | 356.42 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used for peptide and protein analysis. nih.gov In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, which typically forms singly charged ions. thermofisher.com The ions are then accelerated into a time-of-flight tube, and their mass is determined by their flight time.

MALDI-TOF MS is known for its high throughput, speed, and tolerance to salts and buffers, making it ideal for the rapid screening of a large number of samples, such as fractions from a purification run or for checking the progress of a solid-phase synthesis after cleavage from the resin. nih.govuci.edu While powerful for mass determination, it is generally considered less quantitative than HPLC-UV or LC-ESI-MS. thermofisher.com

| Application | Advantage | Limitation |

|---|---|---|

| Synthesis Check | Fast confirmation of the molecular weight of the crude peptide post-cleavage. uci.edu | Difficult to quantify impurities; potential for fragmentation of sensitive peptides. thermofisher.com |

| Purification Analysis | Rapidly screen HPLC fractions to identify those containing the target peptide. | Ion suppression effects can affect detection of low-abundance species. |

| Final Product QC | Confirms the mass of the final, purified peptide product. | Provides limited structural information compared to MS/MS. |

Spectroscopic Methods for Purity and Identity Confirmation

Beyond mass spectrometry, other spectroscopic methods are employed for characterization, particularly for quantifying the initial Fmoc-amino acid loading onto the solid-phase synthesis resin.

UV-Visible spectroscopy is a simple and robust method for quantifying the Fmoc group. In SPPS, the loading of the first amino acid, such as Fmoc-D-thioproline, onto the resin is a critical parameter. This loading can be determined by cleaving the Fmoc group from a known weight of resin using a base like piperidine (B6355638). The cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. mostwiedzy.plnih.gov By measuring the absorbance of the resulting solution at its maximum wavelength (typically around 301 nm) and using the Beer-Lambert law with a known molar extinction coefficient (e.g., ε = 7800 L·mol⁻¹·cm⁻¹ in DMF), the amount of Fmoc cleaved, and thus the resin loading, can be accurately calculated. mostwiedzy.plnih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For Fmoc-D-thioproline (Fmoc-D-Thz-OH), IR spectroscopy can confirm the presence of its key structural features: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the carboxylic acid moiety, and the thiazolidine (B150603) ring.

Vibrational spectroscopic analysis, including IR, is effective in verifying the molecular integrity of Fmoc-protected amino acids and peptides. researchgate.net The spectra of bulk powder and materials processed through methods like electrospinning show no significant differences, confirming that the molecular structure is preserved. researchgate.net The primary IR absorptions for Fmoc-D-thioproline are anticipated in the regions characteristic of its constituent functional groups.

The table below outlines the expected characteristic IR absorption bands for Fmoc-D-thioproline.

Table 1: Characteristic Infrared Absorption Bands for Fmoc-D-Thioproline

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid | 2500-3300 | O-H stretch (broad) |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aliphatic C-H | 2850-2960 | C-H stretch |

| Urethane (B1682113) C=O | ~1720 | C=O stretch |

| Carboxylic Acid C=O | ~1700 | C=O stretch |

| Aromatic C=C | 1450-1600 | C=C ring stretch |

| Thiazolidine Ring | 1000-1300 | C-N and C-S stretches |

These characteristic peaks allow for the qualitative verification of the Fmoc-D-thioproline structure and can be used to monitor the success of its incorporation into a peptide chain or its removal during deprotection steps in solid-phase peptide synthesis. researchgate.net

Isotope Dilution Analysis for Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving highly accurate and precise quantification of molecules in complex matrices. nih.gov This technique is particularly valuable for the quantitative analysis of amino acids and peptides. nih.govnih.gov The core principle involves adding a known amount of a stable, isotopically-labeled version of the analyte—in this case, an isotope-labeled Fmoc-D-thioproline derivative—to the sample as an internal standard. acs.org Since the labeled standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, allowing for highly reliable correction of analytical errors. acs.orgsigmaaldrich.com

A validated method for quantifying thioprolines involves derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgacs.org The Fmoc-Cl derivatization is a crucial step as it renders the otherwise hydrophilic thioproline more hydrophobic, enabling efficient extraction and analysis by reversed-phase liquid chromatography. acs.orgacs.org

In a typical workflow, the sample containing the native thioproline is spiked with a known quantity of an isotope-labeled internal standard (e.g., d₂-Fmoc-thioproline). acs.org The mixture is then derivatized with Fmoc-Cl, extracted, and analyzed by LC-MS/MS. acs.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native and the labeled compounds. acs.orgacs.org

Table 2: MRM Transitions for Quantitation of Fmoc-Thioproline Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

|---|---|---|---|

| 1-Fmoc (native) | 356 | 88 | MRM |

| 1-d₂-Fmoc (internal standard) | 358 | 90 | MRM |

Data sourced from a study on thiazolidine-4-carboxylic acid (a thioproline). acs.org

The concentration of the native analyte is determined by calculating the peak area ratio of the native compound to its corresponding isotopically labeled internal standard and plotting this against a calibration curve. acs.org This approach has been demonstrated to be highly quantitative, with studies showing excellent linearity (coefficients of determination, R² > 0.9965) over the tested concentration ranges. acs.org

The robustness of the isotope dilution method is further evidenced by its validation parameters. Research has shown the method to be highly accurate and precise for the analysis of Fmoc-derivatized thioprolines. acs.org

Table 3: Method Validation Parameters for Isotope Dilution LC-MS/MS of Thioprolines

| Parameter | Reported Value |

|---|---|

| Recovery | ≥92% |

| Intraday Precision (RSD) | ≤4.1% |

| Interday Precision (RSD) | ≤9.7% |

| Limit of Detection (LOD) | ≤1.5 ng/mL |

Data sourced from a study on the quantitation of thioprolines in grape wine. acs.org

This high level of accuracy and precision makes isotope dilution LC-MS/MS the gold standard for the quantitative analysis of Fmoc-D-thioproline and its derived peptides in various applications, from quality control in synthesis to complex biological samples. nih.govisotope.com

Advanced Research Avenues and Future Directions

Development of Novel Synthetic Routes to Access Fmoc-D-Thioproline Analogs

The synthesis of functionalized proline derivatives is a significant area of research, and new methods are continually being explored to create analogs of Fmoc-D-thioproline with tailored properties. One promising approach involves the diastereoselective synthesis of highly functionalized proline derivatives, which can introduce a variety of chemical groups onto the thioproline ring. For instance, the presence of an ethynyl group in proline analogs makes them valuable synthons for further chemical transformations, including the development of ligands for ionotropic glutamate receptors.

Future research is expected to focus on developing more efficient and versatile synthetic routes to access a diverse range of Fmoc-D-thioproline analogs. These may include modifications to the thiazolidine (B150603) ring to alter its conformational properties or the introduction of functional groups that can participate in specific molecular interactions or labeling studies. The development of such analogs will be crucial for fine-tuning the properties of peptides for specific applications in medicine and materials science.

Exploration in Advanced Peptide-Based Materials

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing field, with Fmoc-derivatized amino acids playing a key role as building blocks for these materials. The aromatic Fmoc group promotes π-π stacking interactions, which, in conjunction with hydrogen bonding between peptide backbones, drives the formation of fibrillar networks that can entrap large amounts of water to form hydrogels.

The incorporation of Fmoc-D-thioproline into self-assembling peptide sequences is a promising avenue for the creation of advanced biomaterials with unique properties. The thioproline residue can influence the secondary structure and stability of the resulting peptides, potentially leading to hydrogels with enhanced mechanical strength, thermal stability, and biocompatibility.

Recent studies on multicomponent hydrogels formed by the co-assembly of Fmoc-dipeptides and cationic peptides have demonstrated the potential to create materials with tunable properties for tissue engineering applications. These hydrogels have been shown to support cell adhesion, proliferation, and differentiation. The inclusion of Fmoc-D-thioproline in such systems could offer further control over the material's properties.

Table 1: Properties of Fmoc-Peptide Based Hydrogels

| Peptide Sequence | Storage Modulus (G') | Weight Loss (%) | Cell Viability (%) |

|---|---|---|---|

| Fmoc-FF/Fmoc-K1 | >10,000 Pa | ~5% | >95% |

| Fmoc-FF/Fmoc-K2 | ~20,000 Pa | ~4% | >95% |

| Fmoc-FF/Fmoc-K3 | >35,000 Pa | ~2.5% | >95% |

Data synthesized from studies on multicomponent Fmoc-peptide hydrogels. The specific contribution of Fmoc-D-thioproline to these properties is a key area for future investigation.

Future research will likely focus on the detailed characterization of hydrogels containing Fmoc-D-thioproline, including their rheological properties, degradation kinetics, and biocompatibility. The unique properties of the thioproline ring may also be exploited to create "smart" materials that respond to external stimuli such as pH or redox potential.

Expansion of Role in Chemical Biology Tools

Fmoc-D-thioproline has emerged as a valuable tool in chemical biology, primarily through its use as a "masked" cysteine residue in native chemical ligation (NCL). nih.govalfa-chemistry.com NCL is a powerful technique for the synthesis of large peptides and proteins by joining together smaller, unprotected peptide fragments. The reaction relies on the chemoselective reaction between a C-terminal thioester and an N-terminal cysteine residue.

In this context, Fmoc-D-thioproline can be incorporated at the N-terminus of a peptide thioester. The thiazolidine ring of the thioproline effectively protects the cysteine thiol group, preventing unwanted side reactions such as self-ligation. nih.govalfa-chemistry.com After the desired ligation reaction is complete, the thiazolidine ring can be selectively opened to reveal the native cysteine residue, allowing for subsequent ligation steps or other modifications. This strategy has been successfully applied to the chemical synthesis of complex proteins.

The ability to unmask the cysteine residue under specific conditions makes Fmoc-D-thioproline a powerful tool for the construction of complex biomolecules. Future research may explore the development of new methods for the cleavage of the thiazolidine ring, offering greater control and orthogonality in protein synthesis. Furthermore, the unique reactivity of the thioproline ring itself could be exploited for the development of novel bioconjugation strategies.

Engineering of Peptide-Based Molecular Devices

The development of molecular-scale devices capable of performing specific functions is a major goal of nanotechnology. Peptides, with their inherent ability to self-assemble and adopt well-defined structures, are promising candidates for the construction of such devices. The incorporation of non-natural amino acids like Fmoc-D-thioproline can provide a means to control the structure and function of these peptide-based systems.

While direct applications of Fmoc-D-thioproline in molecular devices are still in their early stages, its unique properties suggest several exciting possibilities. For example, the conformational flexibility of the thioproline ring could be harnessed to create molecular switches, where the peptide's structure and activity can be altered by an external stimulus. This could be achieved by designing peptides where the binding of a specific molecule or a change in the local environment induces a conformational change in the thioproline residue, leading to a measurable output.

Furthermore, the integration of Fmoc-D-thioproline into peptide-based fluorescent sensors is another promising direction. Peptide-based sensors are being developed for the detection of a wide range of biological analytes and processes. The thioproline residue could be functionalized with fluorophores or quenchers to create sensors that report on specific molecular recognition events or enzymatic activities.

Integration with Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is becoming increasingly important for the sustainable and efficient production of complex molecules, including peptides.

The integration of Fmoc-D-thioproline into chemoenzymatic synthesis strategies offers several potential benefits. Enzymes such as lipases and proteases can be used to catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity. fao.orgnih.gov The use of D-amino acids like Fmoc-D-thioproline can also enhance the stability of the resulting peptides against enzymatic degradation. novoprolabs.com

Future research in this area will likely focus on identifying enzymes that can efficiently incorporate Fmoc-D-thioproline into peptide chains. This could involve screening existing enzyme libraries or engineering new enzymes with tailored substrate specificities. The development of robust chemoenzymatic methods for the synthesis of peptides containing Fmoc-D-thioproline will open up new possibilities for the production of therapeutic peptides and other bioactive molecules with improved properties. Furthermore, the development of enzyme-responsive materials incorporating Fmoc-D-thioproline could lead to novel drug delivery systems that release their payload in response to specific enzymatic triggers in the body. frontiersin.orgrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-D-thioproline in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-D-thioproline is synthesized using Fmoc SPPS, where the Fmoc group protects the amino acid during coupling. Key steps include:

- Deprotection with 20% piperidine in DMF to remove the Fmoc group.

- Activation of the carboxyl group using reagents like HBTU or HATU in the presence of a base (e.g., DIPEA).

- Coupling to the growing peptide chain under inert conditions.

- Monitoring reaction completion via Kaiser or chloranil tests .

Q. How do researchers validate the enantiomeric purity of Fmoc-D-thioproline?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Retention times are compared against L-enantiomer standards. Mass spectrometry (MS) further confirms molecular weight .

Q. What are the critical parameters for stabilizing Fmoc-D-thioproline in solution during peptide synthesis?

- Methodological Answer : Stabilize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.